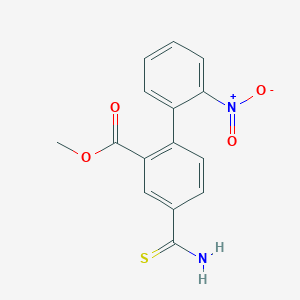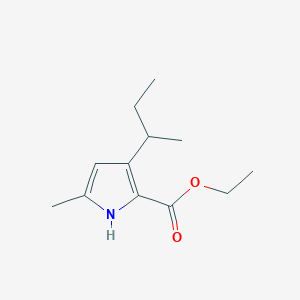
Methyl 5-methoxy-2-oxoindoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-methoxy-2-oxoindoline-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of Methyl 5-methoxy-2-oxoindoline-3-carboxylate typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and a concentrated hydrochloric acid mixture, which affords the desired indole product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Methyl 5-methoxy-2-oxoindoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like toluene or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted indole derivatives .
Applications De Recherche Scientifique
Methyl 5-methoxy-2-oxoindoline-3-carboxylate has numerous scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 5-methoxy-2-oxoindoline-3-carboxylate involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular function and activity .
Comparaison Avec Des Composés Similaires
Methyl 5-methoxy-2-oxoindoline-3-carboxylate can be compared with other indole derivatives, such as:
- 5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester
- 5-methoxyindole-2-carboxylic acid
These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H11NO4 |
|---|---|
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
methyl 5-methoxy-2-oxo-1,3-dihydroindole-3-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-15-6-3-4-8-7(5-6)9(10(13)12-8)11(14)16-2/h3-5,9H,1-2H3,(H,12,13) |
Clé InChI |
YELZIDNFZFWZOG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC(=O)C2C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,3-Dichloro-7-methylbenzo[b]thiophene](/img/structure/B8374293.png)

![Acetic acid [3,3-difluoro-3-(4-fluorophenyl)propyl] ester](/img/structure/B8374298.png)
![Methyl 7-hydroxythieno[3,2-b]pyridine-5-carboxylate](/img/structure/B8374310.png)
![8,8-diethyl 9,10-dimethoxy-5,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline](/img/structure/B8374315.png)
![1-(5-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B8374321.png)
